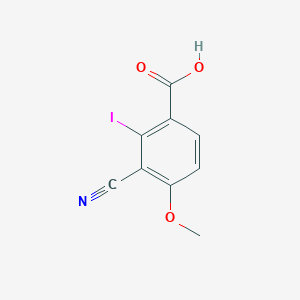

3-Cyano-2-iodo-4-methoxybenzoicacid

Description

3-Cyano-2-iodo-4-methoxybenzoic acid is a substituted benzoic acid derivative featuring a cyano group at position 3, an iodine atom at position 2, and a methoxy group at position 4. Its molecular formula is C₉H₆INO₃, with a molecular weight of 303.06 g/mol. The compound’s structure combines electron-withdrawing (cyano, iodo) and electron-donating (methoxy) substituents, creating a unique electronic profile that influences its acidity, solubility, and reactivity.

Properties

Molecular Formula |

C9H6INO3 |

|---|---|

Molecular Weight |

303.05 g/mol |

IUPAC Name |

3-cyano-2-iodo-4-methoxybenzoic acid |

InChI |

InChI=1S/C9H6INO3/c1-14-7-3-2-5(9(12)13)8(10)6(7)4-11/h2-3H,1H3,(H,12,13) |

InChI Key |

VYNFYAGENMMYFN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)I)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2-iodo-4-methoxybenzoic acid typically involves the iodination of 3-cyano-4-methoxybenzoic acid. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction mixture is usually heated to facilitate the iodination process.

Industrial Production Methods

Industrial production of 3-Cyano-2-iodo-4-methoxybenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2-iodo-4-methoxybenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The cyano group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.

Oxidation Reactions: Products include aldehydes or carboxylic acids.

Reduction Reactions: Products include primary amines.

Scientific Research Applications

3-Cyano-2-iodo-4-methoxybenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in the development of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyano-2-iodo-4-methoxybenzoic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the cyano group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several halogenated and methoxy-substituted benzoic acids. Key comparisons include:

Substituent Position and Type

- 3-Chloro-4-methoxybenzoic acid (CAS 37908-96-6): Replaces the cyano and iodo groups with chlorine at position 3. The absence of iodine reduces molecular weight (MW: 200.59 g/mol) and alters reactivity, as chlorine is less polarizable than iodine. This compound’s higher similarity score (0.92) suggests comparable steric and electronic effects .

- 3,5-Dichloro-4-hydroxybenzoic acid (CAS 3336-41-2) : Features two chlorine atoms and a hydroxyl group. The hydroxyl group increases acidity (pKa ~2.5) compared to methoxy-substituted derivatives, while dichloro substitution enhances lipophilicity .

- 3-Borono-4-methylbenzoic acid (CAS 170230-88-3): Substitutes the cyano and iodo groups with a boronic acid and methyl group. The boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions, highlighting divergent synthetic applications compared to the target compound’s halogen-based reactivity .

Functional Group Impact

- Cyano vs. Chloro: The cyano group in the target compound is a stronger electron-withdrawing group than chlorine, increasing the benzoic acid’s acidity (predicted pKa ~1.8 vs. ~2.5 for chloro analogs).

- Iodo vs. Other Halogens : Iodine’s large atomic radius and polarizability may enhance halogen-bonding interactions, making the compound useful in crystal engineering or as a radiolabeling precursor.

Data Tables

Table 1: Structural and Physical Properties of 3-Cyano-2-iodo-4-methoxybenzoic Acid and Analogs

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Substituents (Position) | Key Properties |

|---|---|---|---|---|---|

| 3-Cyano-2-iodo-4-methoxybenzoic acid | Not provided | C₉H₆INO₃ | 303.06 | 2-I, 3-CN, 4-OCH₃ | High acidity, potential halogen bonding |

| 3-Chloro-4-methoxybenzoic acid | 37908-96-6 | C₈H₇ClO₃ | 200.59 | 3-Cl, 4-OCH₃ | Moderate acidity, lipophilic |

| 3,5-Dichloro-4-hydroxybenzoic acid | 3336-41-2 | C₇H₄Cl₂O₃ | 207.01 | 3,5-Cl, 4-OH | High acidity (pKa ~2.5) |

| 3-Borono-4-methylbenzoic acid | 170230-88-3 | C₈H₉BO₄ | 179.97 | 3-B(OH)₂, 4-CH₃ | Suzuki coupling reagent |

Research Findings

- Acidity Trends: Electron-withdrawing groups (e.g., cyano, iodo) lower the pKa of benzoic acids compared to electron-donating groups (e.g., methoxy). The target compound’s acidity is expected to surpass that of 3-methoxy analogs .

- Reactivity: The iodo group’s susceptibility to nucleophilic substitution (e.g., in Ullmann couplings) differentiates it from chloro or borono derivatives, which participate in distinct reaction pathways .

- Biological Relevance: Chloro and methoxy benzoic acids are common in agrochemicals (e.g., herbicidal agents), while cyano-iodo derivatives may explore niche roles in antimicrobial or anticancer research due to halogen bonding’s influence on protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.